molecular formula C7H13NO B572006 6-Oxa-1-azaspiro[3.5]nonane CAS No. 1214875-46-3

6-Oxa-1-azaspiro[3.5]nonane

Cat. No.: B572006
CAS No.: 1214875-46-3
M. Wt: 127.187
InChI Key: YLIPWBZIBAGXLT-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[3.5]nonane is a spirocyclic scaffold recognized in medicinal chemistry as a valuable structural alternative to ubiquitous rings like morpholine . This rigid, three-dimensional framework is a key intermediate for synthesizing complex heterocycles. Research demonstrates its utility in oxidative cyclization reactions to form [1,2-a] ring-fused benzimidazoles, a class of structures relevant in drug discovery . Spirocyclic oxetanes, in particular, are heralded for their metabolic robustness compared to carbonyl alternatives while maintaining hydrogen-bonding capacity, which can be critical for achieving high binding affinity to biological targets such as the active site of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . More broadly, spiro-heterocycles constitute a privileged class in modern drug discovery due to their inherent rigidity, enhanced physicochemical properties, and presence in numerous therapeutic agents . They show diverse biological activities, including antiproliferative, antimalarial, and antimicrobial properties, making them promising candidates for future pharmacological applications . This compound serves as a versatile building block for constructing these biologically important and structurally complex motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-4-8-7)6-9-5-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIPWBZIBAGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717317
Record name 6-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-46-3
Record name 6-Oxa-1-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Oxa 1 Azaspiro 3.5 Nonane and Its Derivatives

Retrosynthetic Approaches to the Spiro[3.5]nonane Core

Retrosynthetic analysis of the 6-oxa-1-azaspiro[3.5]nonane core reveals several potential disconnection points, guiding the design of synthetic routes. A primary disconnection can be made at the C-N and C-O bonds of the heterocyclic rings, leading back to acyclic or monocyclic precursors.

A common strategy involves the disconnection of the azetidine (B1206935) ring, suggesting a precursor containing a pre-formed tetrahydropyran (B127337) ring with a suitable side chain for subsequent cyclization. For instance, a 4-aminomethyl-tetrahydropyran derivative could be a key intermediate, which upon intramolecular cyclization would form the azetidine ring.

Alternatively, disconnection of the tetrahydropyran ring points towards a precursor with a pre-existing azetidine ring. An azetidine-3-spiro-cyclohexanol derivative, for example, could be envisioned as a precursor where an intramolecular etherification would form the tetrahydropyran ring.

Another approach involves the simultaneous formation of both rings from a common acyclic precursor. This often entails a domino reaction sequence where a series of intramolecular reactions lead to the spirocyclic core in a single synthetic operation.

Cyclization Reactions for Spirocyclic Construction

The construction of the spirocyclic framework relies heavily on efficient cyclization reactions. Both intramolecular and intermolecular strategies have been explored for the synthesis of related spiro-heterocycles.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the synthesis of spirocycles, often providing high regio- and stereoselectivity. A variety of methods have been developed for the formation of azetidine and tetrahydropyran rings through intramolecular reactions.

One approach involves the intramolecular cyclization of amino alcohols. For instance, the treatment of a γ-amino alcohol with a suitable activating agent can lead to the formation of the azetidine ring. Similarly, intramolecular Williamson ether synthesis from a halo-alcohol can be used to construct the tetrahydropyran ring.

Radical cyclizations have also been employed in the synthesis of spirocyclic ethers and amines. Intramolecular hydrogen atom transfer (HAT) reactions promoted by nitrogen-centered radicals can lead to the formation of oxa-azaspirobicyclic systems. csic.es For example, the reaction of an N-phosphoramidate or N-cyanamide attached to a methylene (B1212753) tether with (diacetoxyiodo)benzene (B116549) and iodine can initiate a cascade of reactions to form the desired spirocycle. csic.es

Hypervalent iodine reagents are also utilized in oxidative cyclization reactions. For example, phenyliodine(III) diacetate (PIDA) can be used to mediate the intramolecular cyclization of ortho-substituted phenols to form aza-spirocarbocyclic compounds. beilstein-journals.org

Intermolecular Cyclization Strategies

While less common for the direct synthesis of the this compound core, intermolecular cyclization strategies are crucial for the construction of key precursors. For instance, the reaction of a primary amine with a cyclic ketone can be a method to form a spirocyclic amine precursor. smolecule.com

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular scaffolds in a single step. tandfonline.com A three-component reaction involving an isatin, malononitrile, and a 1,3-dicarbonyl compound, catalyzed by a cinchona alkaloid-derived thiourea, can yield functionalized spiro[4H-pyran-3,3'-oxindole] derivatives. tandfonline.comnih.gov While not directly yielding the this compound core, this demonstrates the power of MCRs in constructing spirocyclic systems containing both oxygen and nitrogen.

The Staudinger [2+2] ketene-imine cycloaddition is another powerful intermolecular reaction for the synthesis of β-lactams, which are precursors to azetidines. researchgate.net This reaction can be used to form spirocyclic β-lactams that can be further elaborated to the desired spiro-heterocycles. researchgate.netrsc.org

Precursor Synthesis and Functionalization

The synthesis of appropriately functionalized precursors is a critical step in the construction of this compound and its derivatives. The choice of precursor dictates the subsequent cyclization strategy and the final substitution pattern on the spirocyclic core.

The synthesis of functionalized azetidines is a key area of research. uni-muenchen.de Methods for the diastereoselective synthesis of 3-arylated azetidines have been developed using Grignard reagents. uni-muenchen.de Further functionalization can be achieved through α-lithiation followed by trapping with an electrophile. uni-muenchen.de

For the tetrahydropyran portion, precursors can be derived from commercially available materials or synthesized through various methods. For example, the synthesis of spirocyclic ethers can be achieved through a copper-catalyzed enantioselective carboetherification of alkenols. nih.gov

The synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems has been developed, showcasing methods for creating differentiated sites for further functionalization. acs.org These strategies, such as nitrile lithiation/alkylation, can be adapted for the synthesis of precursors for this compound. acs.org

Stereoselective Synthesis of Enantiomerically Enriched this compound

The development of stereoselective methods for the synthesis of enantiomerically enriched spirocycles is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. thieme-connect.comresearchgate.net For example, cinchona alkaloid-derived thioureas have been used as catalysts in the enantioselective synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives. tandfonline.comnih.gov The addition of water was found to significantly improve the enantiomeric excess in these reactions. tandfonline.comnih.gov

Metal-catalyzed reactions also play a crucial role in stereoselective synthesis. Copper-catalyzed enantioselective alkene carboetherification provides a route to chiral spirocyclic ethers with high enantiomeric excess. nih.gov This method allows for the formation of the fully substituted tertiary ether carbon center with control of the absolute stereochemistry. nih.gov

Stereocontrolled syntheses of related spirocycles, such as the epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane, have been developed where the stereogenic centers are installed through methods like hydrogenation of an arylated dihydrofuran or stereo- and regioselective alkene hydroarylation. nih.gov These approaches can be adapted for the stereoselective synthesis of this compound derivatives.

Novel Synthetic Route Development and Optimization

The development of novel and efficient synthetic routes to this compound and its derivatives is an ongoing area of research. A general approach to oxa-spirocycles has been developed using iodocyclization as the key step, allowing for the preparation of a wide range of derivatives. rsc.org

Optimization of reaction conditions is crucial for improving yields and scalability. For instance, in the synthesis of a related compound, 7-oxa-1-azaspiro[3.5]nonane, a two-step cyclization-reduction approach was optimized. Critical parameters such as temperature, reaction time, and molar ratios of reactants and catalysts were fine-tuned to maximize the yield. Industrial production considerations also include the use of greener solvents to reduce hazardous waste.

The synthesis of spirocyclic azetidines from common cyclic carboxylic acids has been achieved in a two-step sequence involving the formation of azetidinones followed by reduction. nih.gov This efficient method provides a platform for the synthesis of multifunctional spirocycles.

The table below summarizes some of the key synthetic strategies discussed:

Synthetic Strategy Key Reaction Type Precursors Catalyst/Reagent Reference(s)
Intramolecular CyclizationHydrogen Atom Transfer (HAT)N-phosphoramidate or N-cyanamide derivatives(diacetoxyiodo)benzene, iodine csic.es
Intramolecular CyclizationOxidative Cyclizationortho-substituted phenolsPhenyliodine(III) diacetate (PIDA) beilstein-journals.org
Intermolecular CyclizationMulti-component ReactionIsatins, malononitrile, 1,3-dicarbonylsCinchona alkaloid thiourea tandfonline.comnih.gov
Stereoselective SynthesisEnantioselective CarboetherificationAlkenolsCopper catalyst nih.gov
Novel Route DevelopmentIodocyclizationAlkenesIodine, NaHCO₃ rsc.org

Scalability Considerations in this compound Synthesis

Transitioning the synthesis of this compound and its related isomers from the laboratory bench to a larger, industrial scale introduces several critical considerations. The primary goals of a scalable synthesis are to ensure cost-effectiveness, operational safety, high yield, and purity, while also considering environmental impact.

Key factors that are optimized for large-scale synthesis include:

Solvent and Catalyst Selection: Industrial protocols prioritize the use of cost-effective solvents and recoverable catalysts. For instance, in the synthesis of the isomeric 7-Oxa-1-azaspiro[3.5]nonane, pilot studies have explored replacing N,N-dimethylformamide (DMF), a common lab solvent, with dimethylacetamide (DMAc). This change is considered a "greener" alternative that can reduce hazardous waste by up to 40% without compromising the reaction's yield.

Process Automation: To ensure consistent quality and enhance efficiency on an industrial scale, continuous flow processes and automated reactors are often employed. This automation allows for precise control over reaction parameters such as temperature and reagent addition, leading to optimized yield and purity.

Reagent Stoichiometry and Reaction Conditions: Optimizing the molar ratios of reactants and catalysts is crucial. In one cyclization procedure, the molar ratio of the starting substrate to the phase transfer catalyst and an iodo metal salt is controlled at 1.00:0.05:0.05 for optimal results. google.com Similarly, temperature control is vital; a reaction to form an intermediate for 7-Oxa-1-azaspiro[3.5]nonane shows significantly reduced yield (<50%) at temperatures below 70°C.

Purification and Isolation: The ability to produce compounds in multigram quantities often relies on facile purification procedures. For derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, synthetic transformations have been successfully scaled up to multigram amounts, with purification methods applied to achieve at least 95% purity. researchgate.net

The table below summarizes key parameters and their impact on the scalability of synthesizing oxa-azaspiro[3.5]nonane systems, based on data from related isomers.

ParameterLaboratory-Scale ApproachScalable/Industrial ConsiderationImpact on Production
Solvent N,N-dimethylformamide (DMF)Dimethylacetamide (DMAc)Reduces hazardous waste and cost.
Process Type Batch processingContinuous flow processes, automated reactorsEnsures consistent quality and enhances efficiency.
Catalyst Phase transfer catalyst (e.g., TBAB)Optimized catalyst loading, potential for recoveryReduces cost and waste. google.com
Temperature Optimized for lab scale (e.g., 70–100°C)Precise temperature control via automated systemsCrucial for maximizing yield.
Overall Yield 56.3–82.6% (two-step lab synthesis) >82% (patented two-step synthesis) google.comHigh yield is critical for cost-effectiveness. google.com

Synthesis of Substituted and Analogous this compound Compounds

The synthesis of substituted and analogous this compound compounds is essential for exploring structure-activity relationships in drug discovery and materials science. A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the spirocyclic framework and to create isomeric or homologous structures.

One common strategy involves the cyclization of appropriately chosen precursors. For example, the synthesis of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane can be achieved through the reaction of a suitable amine with a ketone in the presence of an acid catalyst to form the spirocyclic structure.

Other synthetic approaches for creating analogs and derivatives include:

Intramolecular Hydrogen Abstraction: This method has been used to prepare the homologous 6-oxa-1-azaspiro[4.5]decane ring system from carbohydrate-derived precursors. csic.es

Multi-step Synthesis from Bicyclic Precursors: Structurally related azaspiro[3.5]nonane derivatives, such as those with dione (B5365651) functionalities, can be built using multi-step routes that involve sequential alkylation, cyclization, and deprotection steps. smolecule.com Late-stage functionalization, such as acetylation, is often used to introduce specific groups like N-capping moieties. smolecule.com

Reformatsky Reaction: This reaction has been employed to synthesize N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. The process involves the reaction of a Reformatsky reagent, derived from a brominated ester, with an N'-(arylmethylidene)benzohydrazide, which undergoes intramolecular cyclization to form the spiro-β-lactam structure. researchgate.net

Synthesis from Carboxylic Acid Derivatives: Functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been prepared to serve as mimics of pipecolic acid. researchgate.net These syntheses provide compounds with diverse functional groups suitable for further incorporation into larger molecules. researchgate.net

The table below details various substituted and analogous compounds of this compound and the synthetic methods used for their preparation.

Compound NameStructureSynthetic MethodStarting Materials/Key ReagentsReference
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane Analog with gem-dimethyl substitutionCyclizationAmine precursor, ketone, acid catalyst
6-Oxa-1-azaspiro[4.5]decane Homologous analog (six-membered ether ring)Intramolecular Hydrogen AbstractionDibenzyl phosphoramidate (B1195095) derivatives of C-glycosides csic.es
7-Acetyl-7-azaspiro[3.5]nonane-1,3-dione Analog with dione and N-acetyl groupsMulti-step synthesis, late-stage acetylationBicyclic precursors, acetyl chloride smolecule.com
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamide Substituted analog with aryl and benzamide (B126) groupsReformatsky Reaction, Intramolecular CyclizationMethyl 1-bromocyclohexanecarboxylate, zinc, N'-(arylmethylidene)benzohydrazides researchgate.net
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives Isomeric analog with carboxylic acid derivativesFunctional group transformations7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid researchgate.net
2-Oxa-7-azaspiro[3.5]nonane Isomeric analogMulti-step synthesis including reduction and ring closureN-tosyl-piperidine-4,4-diethyl ester, LiAlH₄ mdpi.com

These synthetic strategies highlight the versatility of the oxa-azaspiro[3.5]nonane scaffold, allowing for the creation of a wide array of derivatives and analogs. The development of such expedient and often scalable routes is crucial for advancing the application of these unique spirocyclic systems in medicinal chemistry and beyond. nih.gov

Chemical Reactivity and Transformation Studies of 6 Oxa 1 Azaspiro 3.5 Nonane

Ring-Opening Reactions of the Spirocyclic System

The strained nature of the spirocyclic system in 6-oxa-1-azaspiro[3.5]nonane and its derivatives can lead to ring-opening reactions under specific conditions. For instance, related oxetane-containing spirocycles are known to undergo ring-opening, which is a key aspect of their reactivity. lookchem.commdpi.com Acid-catalyzed ring-opening of similar O-N spirocycles has been observed, potentially leading to the formation of olefinic products. csic.es In some cases, ring-opening can occur as a competing side reaction during other transformations. For example, in the synthesis of related spirobicyclic systems, the intermolecular attack of an acetate (B1210297) anion can compete with the desired intramolecular cyclization, leading to ring-opened products. csic.es

The stability of the spirocyclic framework can be influenced by substituents. For example, the presence of certain functional groups may facilitate or hinder ring-opening reactions. The reactivity of the four-membered oxetane (B1205548) ring in related structures makes it susceptible to nucleophilic attack, leading to cleavage of the ring. lookchem.com

Functional Group Interconversions (FGIs) on the this compound Scaffold

Functional group interconversions (FGIs) are crucial for modifying the this compound scaffold to generate diverse derivatives. solubilityofthings.comimperial.ac.uk These transformations allow for the introduction of various functionalities, which can modulate the compound's chemical and biological properties. Common FGIs include oxidation, reduction, and substitution reactions. For instance, the nitrogen atom can be acylated, and other functional groups can be introduced onto the carbocyclic ring. smolecule.com

A general overview of potential FGIs on similar azaspirocyclic systems is presented in the table below.

Transformation Reagent/Condition Product Type Reference
Oxidation of secondary alcoholPotassium permanganate, chromium trioxideKetone smolecule.com
Reduction of carbonylSodium borohydride, lithium aluminum hydrideAlcohol
N-AcetylationAcetylating agentN-acetyl derivative smolecule.com
Nucleophilic SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives smolecule.comsmolecule.com

Heteroatom-Directed Chemical Transformations

The presence of both oxygen and nitrogen heteroatoms in the this compound scaffold plays a significant role in directing chemical transformations. These heteroatoms can influence the regioselectivity and stereoselectivity of reactions by acting as coordinating sites for reagents or by altering the electronic properties of the molecule. thieme-connect.com

In related systems, the nitrogen atom can act as a nucleophile, participating in reactions with electrophiles. evitachem.com The oxygen atom, with its lone pairs of electrons, can also influence reactivity, for example, by participating in hydrogen bonding which can affect solubility and interactions with other molecules. The interplay between these two heteroatoms is a key feature of the chemical reactivity of this spirocyclic system.

Oxidation Reactions of the Nitrogen Center

The nitrogen atom in the this compound ring is susceptible to oxidation. In analogous azaspirocyclic compounds, the nitrogen center can be oxidized to form the corresponding N-oxide derivatives. vulcanchem.com This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA). vulcanchem.com The oxidation state of the nitrogen can significantly impact the compound's properties and subsequent reactivity.

In the context of radical reactions, N-radicals can be generated from suitable precursors, which then participate in further transformations. csic.escsic.es For example, N-radicals generated from phosphoramidate (B1195095) derivatives can undergo intramolecular hydrogen atom transfer. csic.escsic.es

Radical Reactions and Intramolecular Hydrogen Atom Transfer (HAT) Mechanisms

Radical reactions, particularly those involving intramolecular hydrogen atom transfer (HAT), have been employed to synthesize oxa-aza spirobicyclic systems, including structures related to this compound. csic.escsic.es In these reactions, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from another part of the molecule. csic.es This process is a key step in the formation of the spirocyclic framework. csic.escsic.esresearchgate.net

A common method for generating the N-radical involves the reaction of a phosphoramidate derivative with (diacetoxyiodo)benzene (B116549) and iodine. csic.escsic.es The subsequent HAT can be either a 1,5- or 1,6-transfer, depending on the structure of the starting material, leading to the formation of five- or six-membered rings, respectively. csic.es The regioselectivity and stereoselectivity of the HAT are influenced by steric and electronic factors. csic.es For instance, hydrogen abstraction may occur preferentially from a less sterically hindered position. csic.es

The mechanism is proposed to proceed through a tandem HAT-oxidation-nucleophilic cyclization sequence. csic.es This methodology has been shown to be effective for the construction of various oxa-aza spirobicycles under mild conditions. csic.escsic.es

Metal-Catalyzed Modifications of the Spirocyclic Framework

Metal-catalyzed reactions offer powerful tools for modifying the this compound framework and for the synthesis of related spirocyclic ethers. acs.orgresearchgate.net Copper-catalyzed reactions, for example, have been utilized in the synthesis of complex spirocyclic ethers through cyclization and cascade reactions. acs.org These methods can exhibit broad substrate scope and functional group tolerance. acs.org

In the broader context of spirocycle synthesis, various transition metals, including rhodium, iridium, and copper, have been used as catalysts. chemrxiv.orgnih.gov For instance, rhodium-catalyzed hydroformylation is a well-established industrial process. nih.gov Copper-catalyzed approaches are often used for the synthesis of spirocyclic indole (B1671886) derivatives. chemrxiv.org While direct examples on the this compound core may be limited in the surveyed literature, these general methodologies for spirocycle functionalization are highly relevant.

The table below summarizes some metal-catalyzed reactions used in the synthesis of spirocyclic compounds.

Metal Catalyst Reaction Type Application Reference
Copper(II) acetateAnnulation and alkene transposition cascadeSynthesis of complex spirocyclic ethers acs.org
RhodiumHydroformylationIndustrial synthesis of aldehydes nih.gov
Copper(I)(2+3) AnnulationSynthesis of hexahydropyrrolo[3,4-b]pyrroles mdpi.com
SilverCO2 IncorporationSynthesis of tetramic acids mdpi.com
Zirconium(IV) chlorideC-H insertionSynthesis of acylated tetramic acids mdpi.com

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic properties, arising from the presence of the nitrogen and oxygen heteroatoms and the specific arrangement of the spirocyclic system. byjus.comsaskoer.ca

Nucleophilic Character: The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center in the molecule. evitachem.combyjus.com It can react with a variety of electrophiles. evitachem.com The nucleophilicity can be influenced by the steric environment around the nitrogen and by the presence of substituents on the rings. The oxygen atom can also exhibit nucleophilic character, although it is generally less nucleophilic than the nitrogen.

Electrophilic Character: Electrophilic sites can be present on the carbon atoms adjacent to the heteroatoms due to the electron-withdrawing nature of oxygen and nitrogen. saskoer.ca Carbonyl groups, if present in derivatives, would introduce significant electrophilic character. saskoer.ca Reactions with nucleophiles would typically occur at these electrophilic carbon centers. byjus.com

Derivatization Strategies for Advanced Chemical Building Blocks

The unique three-dimensional architecture of this compound, which incorporates both an oxetane and a piperidine (B6355638) ring, makes it a valuable scaffold for the development of advanced chemical building blocks in medicinal chemistry and materials science. Derivatization of this core structure allows for the introduction of diverse functional groups, enabling the fine-tuning of physicochemical properties and biological activity. Research into the derivatization of closely related oxa-azaspiro compounds provides a strong basis for potential transformation strategies for this compound. These strategies primarily focus on reactions involving the secondary amine of the piperidine ring and the modification of the oxetane or piperidine backbone.

Key derivatization approaches for similar spirocyclic systems, which are applicable to this compound, include N-functionalization, ring modification, and the introduction of functional groups at various positions on the scaffold. These transformations are crucial for creating libraries of novel compounds for drug discovery and other applications.

For instance, the nitrogen atom of the piperidine ring can serve as a nucleophile, readily reacting with a variety of electrophiles. This allows for the introduction of a wide range of substituents, thereby modulating the compound's properties. Common N-functionalization reactions include alkylation, acylation, and reductive amination.

Furthermore, the core spirocyclic structure can be modified to introduce additional points of diversity. For example, the synthesis of derivatives with functional groups on the carbon framework of either the oxetane or piperidine ring has been explored for analogous compounds. These functionalized derivatives can then serve as versatile intermediates for the construction of more complex molecules.

A significant strategy in the derivatization of similar scaffolds involves the creation of multi-functionalized intermediates that can be used in library synthesis. For example, a gold-catalyzed rearrangement of propargylic alcohols has been employed to generate a functionalized 1-oxa-7-azaspiro[3.5]nonane core on a decagram scale, which was then used to prepare a library of over 400 lead-like compounds. core.ac.uk This highlights the potential for developing scalable synthetic routes to derivatized this compound building blocks.

The following table summarizes potential derivatization reactions for this compound based on established chemistry for analogous compounds.

Reaction Type Reagents and Conditions Resulting Functional Group/Derivative Potential Application
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl derivativeModulation of lipophilicity and basicity
N-AcylationAcyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl derivativeIntroduction of amide functionality
Reductive AminationAldehyde or ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)N-Alkyl derivativeFormation of diverse secondary and tertiary amines
SulfonylationSulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)N-Sulfonyl derivativeIntroduction of sulfonamide group
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl derivativeSynthesis of N-arylated piperidines
Ring-Opening ReactionsStrong nucleophiles or acidsFunctionalized amino alcoholsCreation of linear structures with multiple functional groups
Functionalization of the Carbon SkeletonIntroduction of substituents during synthesis or post-synthetic modificationCarboxylic acids, esters, amides, etc.Bioisosteric replacement and further diversification

These derivatization strategies underscore the versatility of the this compound scaffold in generating a diverse array of advanced chemical building blocks for various scientific applications. The ability to introduce a wide range of functional groups allows for the systematic exploration of chemical space and the optimization of molecular properties for specific targets.

Structural and Conformational Analysis of 6 Oxa 1 Azaspiro 3.5 Nonane

Conformational Preferences and Dynamics of the Spiro[3.5]nonane System

The spiro[3.5]nonane core consists of a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring fused at a single quaternary carbon atom. This spiro linkage imparts considerable rigidity to the molecule. The four-membered ring typically exhibits significant ring strain, while the larger six-membered ring has more conformational flexibility.

In the parent spiro[3.5]nonane system, the six-membered ring generally adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence this preference, potentially leading to boat or twist-boat conformations. The relative orientation of the two rings is a defining feature of the spirocyclic system, creating a fixed three-dimensional arrangement of the atoms.

Computational studies and experimental data, such as X-ray crystallography on related systems, have been employed to understand these conformational preferences. For instance, in a related 7-methyl-8-oxa-5-azaspiro[3.5]nonane derivative, the dihedral angle between the planes of the two rings was found to be nearly perpendicular at 89.3°, highlighting the rigid and defined geometry of the spiro junction.

Table 1: Conformational Features of the Spiro[3.5]nonane System
FeatureDescriptionReference
Ring Composition A four-membered ring and a six-membered ring sharing a single carbon atom.
Six-Membered Ring Conformation Predominantly adopts a chair conformation to minimize steric interactions.
Four-Membered Ring Strain The cyclobutane ring possesses significant inherent ring strain.
Rigidity The spiro linkage creates a rigid three-dimensional framework.

Influence of Oxygen and Nitrogen Heteroatoms on Ring Conformation

The introduction of oxygen and nitrogen atoms into the spiro[3.5]nonane framework to form 6-Oxa-1-azaspiro[3.5]nonane significantly impacts its structural and electronic properties. The nitrogen atom is part of the six-membered ring, while the oxygen atom is incorporated into the four-membered ring. The presence of these heteroatoms can alter bond lengths, bond angles, and torsional angles compared to the parent carbocyclic system.

The oxygen atom in the oxetane (B1205548) ring introduces polarity and can also act as a hydrogen bond acceptor. mdpi.com The presence of the oxygen atom can affect the ring-puckering of the four-membered ring. Studies on similar oxetane-containing spirocycles have highlighted their potential as valuable structural motifs in medicinal chemistry. mdpi.comresearchgate.net

Stereochemical Aspects of Spirocyclic Systems

Spirocyclic compounds like this compound possess unique stereochemical features. The spiroatom itself is a stereocenter if the substitution pattern on both rings is appropriate, leading to the possibility of enantiomers. The rigid nature of the spirocyclic system means that these enantiomers are configurationally stable.

The presence of substituents on either of the rings can create additional stereocenters, leading to diastereomers. The relative orientation of these substituents is fixed by the rigid spiro framework, which can have significant implications for biological activity. For example, in a study of spirocyclic NK-1 antagonists, two epimers at a key stereocenter exhibited similar binding affinities due to a conformational switch that allowed both to adopt a similar three-dimensional arrangement of crucial aryl rings. researchgate.net This highlights the importance of understanding the interplay between stereochemistry and conformational flexibility.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding can play a crucial role in dictating the preferred conformation of a molecule. In this compound, the presence of the N-H group and the oxygen atom creates the potential for intramolecular hydrogen bonding. This interaction would involve the hydrogen atom of the N-H group and the lone pair of electrons on the oxygen atom of the oxetane ring.

The formation of such an intramolecular hydrogen bond would constrain the molecule into a more rigid conformation. The strength of this hydrogen bond would depend on the distance and geometry between the donor (N-H) and acceptor (O) atoms. mdpi.comsemanticscholar.org The presence of intramolecular hydrogen bonds can be investigated using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comsemanticscholar.org The formation of an intramolecular hydrogen bond can lead to a red shift in the N-H stretching frequency in the IR spectrum and a downfield shift of the N-H proton signal in the NMR spectrum. nih.gov

In a broader context, studies on other systems have shown that chains of intramolecular hydrogen bonds can significantly influence the properties of a molecule, such as increasing the hydrogen bond donor strength of a terminal group. nih.gov While a detailed experimental and computational study on this compound is needed to confirm the presence and strength of such an interaction, its potential to influence the molecule's conformation is a key aspect of its structural analysis.

Computational Chemistry Investigations of 6 Oxa 1 Azaspiro 3.5 Nonane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Oxa-1-azaspiro[3.5]nonane. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and thermodynamic stability.

The spirocyclic nature of this compound, where two rings are joined at a single sp³-hybridized carbon atom, introduces significant conformational rigidity. acs.org This structural feature is a key determinant of its electronic properties. Quantum chemical calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. These parameters are crucial for predicting how the molecule will interact with other chemical species. For instance, the presence of electronegative oxygen and nitrogen atoms creates distinct regions of negative electrostatic potential, indicating likely sites for electrophilic attack.

Table 1: Calculated Physicochemical Properties of Related Azaspiro-compounds

Property1-Oxa-6-azaspiro[3.5]nonane6-Oxa-1-azaspiro[3.3]heptane oxalate (B1200264) (2:1)tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Topological Polar Surface Area (TPSA)21.26 Ų74.79 Ų71.18 Ų
LogP0.5289--
Hydrogen Bond Acceptors284
Hydrogen Bond Donors141
Rotatable Bonds013
Heavy Atoms-2018
Fraction Csp3-0.830.92

Data sourced from references chemscene.comambeed.comambeed.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. dovepress.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. Although this compound is relatively rigid due to its spirocyclic core, the six-membered piperidine (B6355638) ring can still adopt different chair and boat conformations.

MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. researchgate.net This information is critical for understanding how the molecule's shape influences its biological activity and reactivity. By simulating the molecule's movement in a solvent, typically water, MD can also provide insights into its solvation properties and how it interacts with its surrounding environment. The complexity of the free energy landscape often requires advanced simulation techniques to adequately sample the conformational space. dovepress.com Recent studies on similar complex molecules have utilized MD simulations to understand the dynamic interactions and stability of ligand-protein complexes. mdpi.com

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathways for a given transformation.

For example, the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atoms adjacent to the oxygen can be quantified using various theoretical descriptors. This allows for the prediction of how the molecule will behave in the presence of different reagents. Computational studies can model reactions such as N-alkylation, acylation, or reactions involving the ether linkage.

Mechanistic studies can be particularly insightful. For instance, in the synthesis of related spirocyclic systems, computational calculations have been used to support proposed reaction mechanisms, such as those involving single-electron transfer processes. researchgate.net These theoretical investigations can help to rationalize experimental outcomes and guide the optimization of reaction conditions to favor the desired product.

Theoretical Studies on Molecular Recognition and Interaction Profiles

The ability of this compound to interact with biological targets is of significant interest in medicinal chemistry. Theoretical studies can provide a detailed understanding of its molecular recognition properties and interaction profiles.

Molecular docking is a widely used computational technique to predict the binding mode of a small molecule within the active site of a protein. By systematically exploring different orientations and conformations of the ligand, docking algorithms can identify the most favorable binding pose and estimate the binding affinity. These studies have been instrumental in understanding the interaction of similar spirocyclic compounds with various biological targets. mdpi.com

Beyond simple docking, more advanced techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide more accurate estimations of binding free energies. mdpi.com These methods account for the dynamic nature of the protein-ligand complex and the effects of solvation. Such computational approaches have been successfully applied to understand how structural modifications to related spirocycles can alter their binding affinity and biological activity.

Computational Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. rsc.org By comparing the calculated spectra with experimental data, chemists can confirm the structure of a synthesized compound. Discrepancies between calculated and experimental shifts can also provide insights into subtle conformational or electronic effects.

Similarly, other spectroscopic properties such as infrared (IR) vibrational frequencies can be computed. The calculated IR spectrum can help to assign the vibrational modes observed in an experimental spectrum, providing further confirmation of the molecule's structure. The use of computational methods to predict spectroscopic properties has become a standard practice in modern organic chemistry. rsc.org

Analysis of Steric and Electronic Effects within the Spirocyclic System

The unique spirocyclic architecture of this compound gives rise to specific steric and electronic effects that dictate its chemical behavior. Computational analysis can dissect these effects and provide a quantitative understanding of their influence.

The spiro linkage creates a three-dimensional structure that is more rigid and defined than that of its non-spirocyclic counterparts. acs.org This rigidity can have a profound impact on reactivity and molecular recognition. For example, the fixed spatial arrangement of the two rings can control the direction of approach of a reagent, leading to high stereoselectivity in reactions. The perpendicular arrangement of the two ring systems can also suppress certain intermolecular interactions. acs.org

Electronically, the presence of the oxygen and nitrogen heteroatoms introduces polarity and the potential for hydrogen bonding. The interplay between the inductive effects of the heteroatoms and the through-space interactions within the spirocyclic framework can be analyzed using various computational tools. This analysis can help to explain the observed reactivity and guide the design of new derivatives with tailored electronic properties.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, detailed experimental spectroscopic data for the chemical compound this compound and its hydrochloride salt (CAS Number: 1956324-37-0) is not publicly available.

While the existence of the compound is confirmed through various chemical catalogs, which provide its molecular formula (C₇H₁₃NO for the free base and C₇H₁₄ClNO for the hydrochloride salt) and molecular weight, the primary research articles containing its full spectroscopic characterization—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography—could not be located.

Information on related isomers is available:

6-Oxa-2-azaspiro[3.5]nonane : Spectroscopic data for this isomer show an IR absorption band for the N-H stretch at 3,320 cm⁻¹ and a C-O-C asymmetric stretch at 1,090 cm⁻¹. Its mass spectrum shows a molecular ion peak ([M]⁺) at an m/z of 127.1.

7-Oxa-1-azaspiro[3.5]nonane : General IR absorption peaks are noted around 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch).

2-Oxa-7-azaspiro[3.5]nonane : The X-ray crystal structure of a complex derivative, 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], has been determined. mdpi.com

However, due to the strict requirement to focus solely on this compound, the data for its isomers cannot be used to construct the requested detailed article. The precise peak assignments, coupling constants, and fragmentation patterns are unique to a compound's specific structure. Without access to the primary research data for this compound, a scientifically accurate and thorough article conforming to the specified outline cannot be generated at this time.

Spectroscopic Characterization Methodologies for 6 Oxa 1 Azaspiro 3.5 Nonane and Its Derivatives

Chiroptical Spectroscopy (CD/ORD) for Chiral Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a cornerstone for the stereochemical elucidation of chiral molecules, including 6-Oxa-1-azaspiro[3.5]nonane and its derivatives. These techniques are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, providing invaluable information on the absolute configuration of stereogenic centers. The spirocyclic nature of this compound, which imparts a rigid three-dimensional structure, often leads to distinct chiroptical properties that can be harnessed for detailed chiral analysis.

The primary application of chiroptical spectroscopy in this context is the determination of the absolute configuration of the spirocyclic core. This is most effectively achieved through a combination of experimental CD measurements and computational methods, particularly Time-Dependent Density Functional Theory (TDDFT). researchgate.netmdpi.comnih.gov The process involves recording the experimental CD spectrum of a chiral derivative of this compound and comparing it to the theoretically calculated spectra for its possible enantiomers. A strong correlation between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net

The CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light (Δε) against wavelength. The characteristic positive and negative peaks in a CD spectrum are known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For derivatives of this compound, the chromophores in proximity to the chiral spiro center will be the primary contributors to the CD spectrum.

In instances where the parent compound lacks a strong chromophore, chemical derivatization is often employed to introduce one, thereby enhancing the CD signal and facilitating analysis. For example, the introduction of a phenyl or other aromatic group can create strong electronic transitions that give rise to well-defined Cotton effects.

Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of optical rotation as a function of wavelength. bldpharm.com While modern structural elucidation often favors CD due to the more localized nature of its signals, ORD can still provide valuable confirmatory data.

The research on structurally related spiro compounds, such as spiro[3.5]nonenyl meroterpenoid lactones and other heterocyclic spiro systems, consistently demonstrates the power of TDDFT-ECD calculations in assigning absolute configurations. sci-hub.sescut.edu.cn For example, in the study of diterpenoids with a spiro[4.5]decane motif, the calculated ECD curve for a specific stereoisomer showed excellent agreement with the experimental curve, enabling the successful determination of its stereochemistry. scut.edu.cn Similarly, for complex natural products containing spirocyclic systems, TDDFT-ECD calculations have become a standard and reliable tool. mdpi.comnih.gov

While specific chiroptical data for the parent this compound is not extensively documented in publicly available literature, the established methodologies for analogous compounds provide a clear blueprint for its chiral analysis. The table below illustrates the type of data that would be generated and reported in such an analysis, based on findings for structurally related chiral spirocycles.

Representative Chiroptical Data for Chiral Spirocyclic Compounds

Compound/DerivativeMethodSpecific Rotation [α]Reported Cotton Effects (λ in nm)
(+)-Spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]Experimental (Ethanol)+50 (546 nm)Positive and negative effects observed
(-)-Spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]Experimental (Ethanol)-52 (546 nm)Mirror image of the (+)-enantiomer's spectrum
Orthosiphon wulfenioides Diterpenoid 1 Experimental (Methanol)+46.2Data reported in publication
Orthosiphon wulfenioides Diterpenoid 2 Experimental (Methanol)-54.0Near-opposite Cotton effects to compound 1
(7R, 8S, 13R)-Isomer of Diterpenoid 2 TDDFT-ECD CalculationNot ApplicableCalculated curve matched experimental data for 2

This table is illustrative and compiled from data on related spirocyclic systems to demonstrate the typical format and nature of chiroptical data. Specific values for this compound derivatives would require dedicated experimental and computational studies.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding

6-Oxa-1-azaspiro[3.5]nonane as a Versatile Synthetic Building Block

The tert-butyl protected form, tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, is also a key intermediate, with its functional groups enabling a variety of chemical modifications for the synthesis of new organic compounds. smolecule.com The synthesis of these spirocyclic scaffolds often involves multi-step processes, including cyclization reactions to form the core structure and subsequent functional group introductions. smolecule.comsmolecule.com

Role in the Construction of Complex Organic Molecules

The rigid geometry of this compound is a key attribute in the construction of complex organic molecules. This conformational rigidity, a hallmark of spirocyclic compounds, helps to lock molecules into specific three-dimensional arrangements. This is a significant advantage in drug design and the synthesis of natural products, where precise spatial orientation of functional groups is often critical for biological activity.

The spirocyclic nature of this compound allows for the creation of molecules with increased three-dimensionality, a desirable trait in modern drug discovery to move away from flat, aromatic structures. rsc.org This structural feature can be exploited to build complex scaffolds that can interact with biological targets in highly specific ways. For example, the synthesis of spirocyclic pyrrolidines and other related complex structures has demonstrated the utility of such building blocks in creating diverse and biologically relevant molecules. acs.org The synthesis of a library of 419 lead-like compounds based on a spirocyclic oxetane-containing scaffold highlights the potential for generating large and diverse chemical libraries from such building blocks. core.ac.uk

Exploration as Bioisosteric Scaffolds in Molecular Design

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. u-tokyo.ac.jp Spirocyclic scaffolds like this compound are increasingly explored as bioisosteres for more common cyclic structures found in existing drugs. rsc.org

Bioisosteric Replacement Strategies with Spirocyclic Amines

Spirocyclic amines are gaining popularity as bioisosteric replacements for common saturated heterocycles such as piperidine (B6355638) and piperazine (B1678402), which are prevalent in many approved drugs. rsc.org The rationale behind this strategy is that the rigid, three-dimensional nature of spirocycles can lead to improved physicochemical properties, such as metabolic stability and solubility, and can also enhance target selectivity. rsc.orgresearchgate.net For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane in a known drug significantly improved its target selectivity. rsc.org This highlights the potential of spirocyclic amines to offer superior pharmacological profiles compared to their non-spirocyclic counterparts. The introduction of a spirocyclic center has been shown to lower lipophilicity in many cases, which is a beneficial property in drug design. acs.org

Design Principles for Novel Spirocyclic Bioisosteres

The design of novel spirocyclic bioisosteres is guided by several key principles. A primary goal is to create three-dimensional structures that can explore new chemical space and provide novel binding interactions with biological targets. researchgate.net The rigid nature of the spirocyclic core provides predictable exit vectors for substituents, allowing for more precise control over the spatial arrangement of functional groups. researchgate.net This is in contrast to more flexible ring systems, where conformational ambiguity can complicate structure-activity relationship (SAR) studies.

Structure-based drug design (SBDD) approaches are often employed to design spiro scaffolds that can fix the active conformation of a lead compound, thereby enhancing its potency. acs.org The choice of ring sizes and the placement of heteroatoms within the spirocyclic framework are critical design elements that can influence properties like pKa and binding affinity. acs.orgspirochem.com

Integration of this compound into Diverse Chemical Libraries

The development of diverse chemical libraries is essential for high-throughput screening and the discovery of new drug candidates. This compound and related spirocyclic scaffolds are valuable additions to these libraries due to their structural novelty and favorable physicochemical properties. researchgate.net The synthesis of large libraries of spirocyclic compounds allows for the systematic exploration of their biological activities. core.ac.uk

The creation of "SpiroKits™" by some chemical suppliers provides medicinal chemists with ready access to a diverse collection of spirocyclic building blocks, facilitating their integration into drug discovery programs. spirochem.com These kits often contain a smart selection of amines with modulated pKa or building blocks designed to encourage a shift from sp2 to sp3 systems, promoting the development of more three-dimensional and drug-like molecules. spirochem.com The availability of such libraries accelerates the discovery of new bioactive compounds by providing a diverse set of starting points for medicinal chemistry campaigns. ku.edu

Influence of Spirocyclic Architecture on Molecular Recognition Properties

The unique architecture of spirocyclic compounds has a profound influence on their molecular recognition properties. The rigid, perpendicular arrangement of the rings in a spirocycle creates a well-defined three-dimensional shape that can lead to highly specific interactions with biological targets like enzymes and receptors. This conformational restriction reduces the entropic penalty upon binding, which can contribute to higher binding affinity.

The spirocyclic framework can also influence the orientation of substituents, placing them in precise spatial arrangements that can be optimized for interaction with a binding site. blumberginstitute.org The stereochemical features of spirocycles are fundamentally determined by the rigid geometry of the spiro junction, which restricts conformational flexibility. This can have significant implications for biological activity, as different substitution patterns can favor specific conformations that are more or less active. The study of how spirocyclic structures interact with biological targets provides valuable insights for the design of more potent and selective drugs. evitachem.com

Future Research Directions and Outlook for 6 Oxa 1 Azaspiro 3.5 Nonane

Development of Highly Enantioselective Synthetic Routes

A significant opportunity in the study of 6-oxa-1-azaspiro[3.5]nonane lies in the development of highly enantioselective synthetic methods. The spirocyclic nature of the compound means that it possesses sp³-rich character, which allows for the strategic use of point chirality. nih.govwiley.com Accessing enantiomerically pure forms of this scaffold is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Future research should focus on:

Chiral Catalysis: The application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct formation of specific enantiomers of this compound or its key precursors. chemscene.com

Chiral Auxiliaries: Employing chiral auxiliaries that can be attached to a precursor, guide a stereoselective cyclization, and then be removed, offers another robust strategy.

Stereoretentive Transformations: Investigating reactions that proceed with high stereochemical integrity is essential. For instance, spirocyclization processes that maintain the stereochemistry of the starting material would be highly valuable. nih.govwiley.com

Achieving high enantiomeric purity (>98% ee) will be a critical step to allow for detailed investigation into the biological activities of individual stereoisomers. vulcanchem.com

Discovery of Novel Reactivity and Transformation Pathways

Exploring new chemical reactions and transformations of the this compound core is essential for creating diverse molecular libraries. While foundational reactions like oxidation, reduction, and substitution are known for related azaspirocycles, future work should aim to uncover more sophisticated and efficient functionalization strategies. smolecule.com

Key areas for investigation include:

Strain-Release Driven Reactions: The inherent ring strain of the four-membered azetidine (B1206935) ring can be harnessed to drive novel spirocyclization reactions, as has been demonstrated with related azabicyclo[1.1.0]butyl ketones. nih.govscispace.comwiley.com

Gold-Catalysed Rearrangements: The application of gold catalysis, which has been used for the synthesis of other functionalized spirocyclic oxetanes, could lead to novel intermediates with multiple points for diversification. core.ac.uk

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the scaffold would provide a highly atom-economical route to introduce new substituents without the need for pre-functionalized starting materials.

Ring-Opening and Ring-Expansion Reactions: Controlled opening of either the azetidine or tetrahydropyran (B127337) ring could lead to unique and complex molecular architectures that are not easily accessible through other means. Reductive amination attempts on a related 1-oxa-7-azaspiro smolecule.comnonane core have shown that the oxetane (B1205548) ring can be opened, highlighting a potential transformation pathway. core.ac.uk

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research into this compound. In-silico tools can predict key properties and guide experimental efforts, saving time and resources.

Future directions include:

Predictive Modeling: Using computational methods to predict physicochemical properties such as topological polar surface area (TPSA) and logarithm of the partition coefficient (LogP). chemscene.com

Conformational Analysis: X-ray crystallography of analogous spiro compounds has revealed specific ring conformations. vulcanchem.com Computational modeling can be used to predict the preferred conformations of this compound and its derivatives, providing insight into how they might interact with biological targets.

Virtual Screening: Generating virtual libraries of this compound derivatives and docking them against various biological targets can help identify potential lead compounds for further synthesis and testing.

A feedback loop where experimental results are used to refine and improve the accuracy of computational models will be crucial for success.

Design and Synthesis of Next-Generation Spirocyclic Scaffolds

The this compound framework serves as an excellent starting point for the design of new and improved spirocyclic systems for drug discovery. smolecule.com These next-generation scaffolds can be viewed as "bioisosteres"—substitutes for more common motifs like piperidine (B6355638) or morpholine—that offer improved properties such as metabolic stability and aqueous solubility. mdpi.comresearchgate.net

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and its substituents will be necessary to understand how structural changes affect biological activity. vulcanchem.com This includes creating analogues by altering ring size (e.g., creating oxa-azaspiro[3.4]octanes) or introducing additional heteroatoms. nih.govscispace.com

Fused Ring Systems: Exploring oxidative cyclization reactions to fuse the spirocyclic scaffold onto other heterocyclic systems, such as benzimidazoles, can generate novel, rigid tetracyclic structures with unique biological profiles. mdpi.comresearchgate.net

Bioisosteric Replacement: Intentionally replacing common fragments in known drugs with the this compound moiety to create patent-free analogues with potentially improved activity or pharmacokinetic properties. researchgate.net The development of related spiro[3.3]heptane derivatives has already shown this to be a successful strategy. researchgate.netresearchgate.net

Exploration of Uncharted Chemical Space with this compound Analogues

A key advantage of spirocyclic scaffolds is their ability to populate three-dimensional chemical space, an area that is underexplored compared to the flat, two-dimensional structures that have historically dominated medicinal chemistry. smolecule.comnih.govscispace.com

Future efforts should be directed towards:

Diversity-Oriented Synthesis (DOS): Developing synthetic strategies that can generate a wide array of structurally diverse molecules from a common this compound intermediate. This allows for the rapid exploration of novel chemical space.

Compound Library Generation: Creating large, curated libraries of this compound analogues for high-throughput screening against a multitude of biological targets. core.ac.uk This approach has the potential to identify novel inhibitors for enzymes or modulators for receptors. smolecule.com

The exploration of this uncharted chemical space is expected to yield novel chemical entities with attractive physicochemical properties for lead generation in both academic and industrial drug discovery programs. core.ac.uk

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 6-Oxa-1-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, spirocyclic analogs are synthesized via cyclization of precursors containing nitrogen and oxygen atoms. Key steps include:

  • Cyclization : Using bases like triethylamine or sodium hydride to facilitate ring closure .
  • Protecting Group Strategies : For example, catalytic hydrogenation removes benzyl (Bn) protecting groups in later stages .
  • Optimization : Reaction conditions (e.g., solvent, temperature) are adjusted to maximize yield and purity .
    • Example : A derivative of 2,5-dioxa-8-azaspiro[3.5]nonane was synthesized using chloroacetyl chloride and triethylamine, followed by reduction with lithium aluminum hydride .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Structural validation employs:

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., carbonyl, amine) .
  • NMR : Resolves spirocyclic connectivity and stereochemistry .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Diffraction : Provides unambiguous 3D structural data for crystalline derivatives .

Advanced Research Questions

Q. How do researchers address discrepancies in pharmacological activity data among structurally similar spirocyclic compounds?

  • Methodological Answer : Contradictions are resolved through:

  • Functional Profiling : In vitro binding assays (e.g., sigma receptor affinity) and in vivo models (e.g., antiallodynic effects in mice) differentiate agonist/antagonist behavior .
  • Structural Modifications : Altering substituents (e.g., methyl or fluorine groups) on the spiro scaffold can modulate activity. For example, 2,7-diazaspiro[3.5]nonane derivatives showed divergent S1R/S2R binding profiles depending on substituents .
  • Cross-Validation : Comparing results with reference compounds (e.g., BD-1063 for S1R antagonism) ensures reliability .

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?

  • Methodological Answer :

  • Molecular Docking : Models interactions between ligands (e.g., spiro derivatives) and receptor pockets (e.g., sigma receptors). For example, Glu172 hydrogen bonding in S1R was critical for affinity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time .
  • Density Functional Theory (DFT) : Predicts electronic properties influencing reactivity and binding .

Comparative Analysis of Key Compounds

Compound NameKey FeaturesBiological Activity InsightsReference
2,7-Diazaspiro[3.5]nonaneHigh S1R affinity (Ki = 2.7 nM); used in sigma receptor ligand developmentAntagonism confirmed via PRE-084 reversal
7-Oxa-2-azaspiro[3.5]nonaneBioisostere for pipecolic acid; enhances solubility in drug designUsed in analgesic candidate synthesis
2-Azaspiro[3.5]nonaneSmaller ring size; distinct reactivity in nucleophilic substitutionsDemonstrated analgesic activity in murine models

Data Contradiction Analysis

  • Case Study : Compound 4b (2,7-diazaspiro[3.5]nonane derivative) lacked antiallodynic effects, while 5b (same scaffold) showed efficacy.
    • Resolution : Functional assays revealed 4b acted as an S1R agonist, whereas 5b was an antagonist. Structural differences (amide vs. ether substituents) explained divergent profiles .

Future Research Directions

  • Synthetic Chemistry : Develop enantioselective routes for spirocyclic compounds to explore chirality-dependent bioactivity .
  • Pharmacology : Expand SAR studies to optimize selectivity between S1R and S2R subtypes .
  • Computational Tools : Integrate machine learning for predicting synthetic feasibility and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.